3-Chloro-4-pyridineboronic acid

Descripción general

Descripción

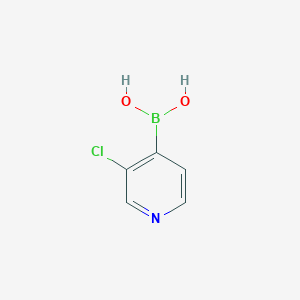

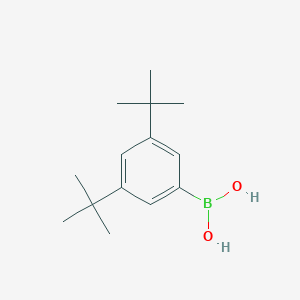

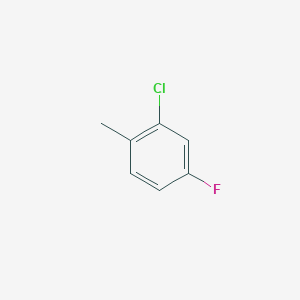

3-Chloro-4-pyridineboronic acid is a chemical compound with the molecular formula C5H5BClNO2 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Synthesis Analysis

The synthesis of 3-Chloro-4-pyridineboronic acid is typically achieved through a ring cleavage methodology reaction . This involves the conversion of the prodrug to the active form pyrazinoic acid .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-pyridineboronic acid is characterized by the presence of boron, chlorine, nitrogen, and oxygen atoms. The compound has a molecular weight of 157.36 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-pyridineboronic acid include a density of 1.4±0.1 g/cm3, a boiling point of 329.6±52.0 °C at 760 mmHg, and a molar refractivity of 35.9±0.4 cm3 .

Aplicaciones Científicas De Investigación

Sensing Applications

Specific Scientific Field

Analytical chemistry, biochemistry, and materials science.

Summary

Boronic acids, including 3-Chloro-4-pyridineboronic acid, are increasingly utilized in sensing applications. Their interactions with diols (such as sugars) and strong Lewis bases (e.g., fluoride or cyanide anions) make them valuable tools for detecting specific analytes. Sensing applications can be either homogeneous assays or heterogeneous detection methods, occurring at the interface of the sensing material or within the bulk sample .

Experimental Procedures

The methods of application involve designing boronic acid-based sensors that specifically recognize target molecules. Researchers often immobilize boronic acids on surfaces (e.g., nanoparticles, electrodes, or membranes) to create sensing platforms. These surfaces can be functionalized with boronic acid groups, allowing them to selectively bind to diols present in the sample. The binding event triggers a measurable signal (e.g., fluorescence, color change, or electrical response).

Results and Outcomes

Researchers have successfully applied boronic acid sensors for detecting various analytes, including glucose, nucleotides, and glycoproteins. Quantitative data, such as concentration measurements, binding affinities, and limits of detection, are reported in the literature. These sensors find applications in medical diagnostics, environmental monitoring, and food safety.

Electrophoresis of Glycated Molecules

Specific Scientific Field

Analytical chemistry and glycobiology.

Summary

Boronic acids are employed in capillary electrophoresis to separate and analyze glycated molecules. Glycation occurs when sugars attach to proteins, affecting their properties and functions.

Experimental Procedures

Researchers use boronic acid-modified capillaries or gels for electrophoresis. The boronic acid groups selectively interact with glycated proteins, allowing their separation based on charge and size.

Results and Outcomes

Boronic acid-based electrophoresis provides valuable information about glycation patterns, protein isoforms, and glycoprotein heterogeneity. Quantitative data on migration times and peak areas aid in characterizing glycated molecules.

Propiedades

IUPAC Name |

(3-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIHQPWLAOYTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397514 | |

| Record name | 3-Chloro-4-pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-pyridineboronic acid | |

CAS RN |

458532-98-4 | |

| Record name | (3-Chloropyridin-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)